![molecular formula C18H16N2O2S B3738739 5-[4-(dimethylamino)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B3738739.png)
5-[4-(dimethylamino)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
5-[4-(dimethylamino)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione, commonly known as DMTB, is a thiazolidinedione derivative. It has been widely studied for its potential applications in scientific research due to its unique chemical properties. DMTB has been found to exhibit various biochemical and physiological effects that make it a promising compound for further research.
Mecanismo De Acción
The mechanism of action of DMTB is not fully understood, but it is believed to act through multiple pathways. DMTB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. Additionally, DMTB has been found to modulate the activity of various receptors, including the peroxisome proliferator-activated receptor gamma (PPARγ) and the transient receptor potential vanilloid 1 (TRPV1) receptor.
Biochemical and Physiological Effects
DMTB has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor alpha (TNF-α), in vitro and in vivo. DMTB has also been found to reduce oxidative stress by increasing the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, DMTB has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMTB in lab experiments is its ease of synthesis. DMTB can be synthesized using simple and inexpensive reagents, making it an attractive compound for researchers on a tight budget. Additionally, DMTB has been found to exhibit low toxicity, making it a safe compound for use in cell culture and animal studies.
However, one of the limitations of using DMTB in lab experiments is its poor solubility in water. This can make it difficult to administer to cells or animals, and may require the use of solvents such as DMSO or ethanol. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may limit its potential use as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on DMTB. One area of interest is its potential use as an anti-inflammatory agent. DMTB has been shown to reduce the production of inflammatory mediators, making it a promising compound for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
Another area of interest is its potential use as an antitumor agent. DMTB has been shown to inhibit the proliferation of various cancer cell lines, making it a promising compound for the development of cancer therapies.
Finally, further research is needed to elucidate the mechanism of action of DMTB. While some pathways have been identified, the exact mechanism by which DMTB exerts its biological effects is not fully understood. Further studies are needed to identify additional targets and pathways that may be modulated by DMTB.
Aplicaciones Científicas De Investigación
DMTB has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. DMTB has also been shown to modulate the activity of various enzymes and receptors, making it a promising compound for drug discovery.
Propiedades
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-19(2)14-10-8-13(9-11-14)12-16-17(21)20(18(22)23-16)15-6-4-3-5-7-15/h3-12H,1-2H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWZWNRWEXTXJU-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




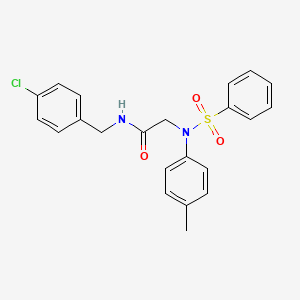
![N-[4-({[4-(benzyloxy)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3738685.png)
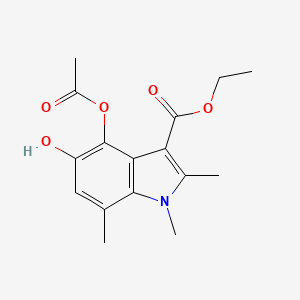
![5-(3,4-dichlorophenyl)-2-[(4-methyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3738690.png)
![2-cyano-N-cyclohexyl-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3738695.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B3738701.png)
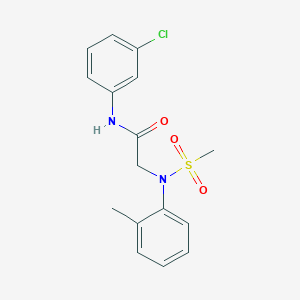
![N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3738716.png)
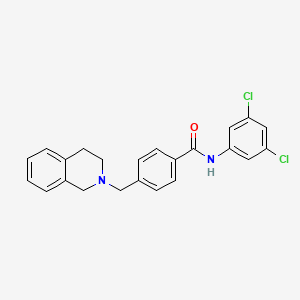
![ethyl 4-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3738733.png)
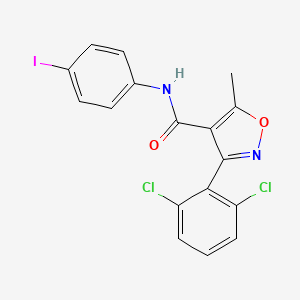
![N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B3738754.png)
![8-(4-pyridinyl)-10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinoline](/img/structure/B3738757.png)